[4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
CAS No.:
Cat. No.: VC14646056
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O5 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C23H30N2O5/c1-5-30-19-8-6-17(7-9-19)16-24-10-12-25(13-11-24)23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h6-9,14-15H,5,10-13,16H2,1-4H3 |
| Standard InChI Key | VVWHCQWRJDFRAI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(4-Ethoxybenzyl)piperazin-1-ylmethanone features a central piperazine ring substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group and at the 4-position with a 4-ethoxybenzyl moiety. The piperazine ring contributes to conformational flexibility, while the trimethoxyphenyl group enhances planar aromaticity, potentially facilitating interactions with hydrophobic protein pockets . The ethoxybenzyl substituent introduces steric bulk and modulates electronic properties through its ether linkage.
Key Structural Features:
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Piperazine Core: Six-membered diamine ring enabling hydrogen bonding and cation-π interactions.
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3,4,5-Trimethoxybenzoyl Group: Electron-rich aromatic system with methoxy groups at positions 3, 4, and 5.
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4-Ethoxybenzyl Chain: Ethoxy-substituted benzyl group providing lipophilicity (logP ≈ 3.2) .
Physicochemical Profile
The compound’s molecular weight of 414.5 g/mol and polar surface area of 81.2 Ų suggest moderate membrane permeability. Its logD value of 3.2 indicates favorable partitioning into lipid bilayers, aligning with the lipophilic nature of many CNS-active compounds. The canonical SMILES string CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC confirms the connectivity of functional groups.
Table 1: Comparative Physicochemical Data for Piperazine Derivatives
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 414.5 | 3.2 | 81.2 |
| G866-0766 | 473.53 | 3.3 | 81.2 |
| PubChem CID 2844662 | 444.5 | 3.5 | 88.5 |
| PubChem CID 998045 | 398.5 | 2.9 | 75.6 |
Synthesis and Characterization
Critical Reaction Parameters:
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Temperature: 0–5°C during acylation to minimize side reactions.
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Solvent: Dichloromethane or THF for improved solubility of aromatic intermediates.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion at m/z 414.2154 [M+H]⁺. ¹H-NMR peaks are anticipated at:
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δ 1.35 ppm (t, 3H, -OCH₂CH₃)
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δ 3.75–3.90 ppm (m, 12H, piperazine and methoxy protons)
Research Findings and Comparative Analysis
In Silico Predictions
Molecular docking studies using the PDB 1SA0 (tubulin) structure show the trimethoxyphenyl group forming π-π interactions with Phe β354, while the piperazine nitrogen hydrogen-bonds to Asp β179. These interactions correlate with cytotoxic activity in leukemia cell lines (CCRF-CEM IC₅₀ = 2.4 μM) .
Structure-Activity Relationships (SAR)
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Methoxy Groups: Removal of the 3-methoxy group reduces tubulin binding affinity by 15-fold .
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Ethoxy vs. Methoxy: Ethoxy substitution increases logP by 0.3 units compared to methoxy analogs, improving CNS penetration .
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Piperazine Flexibility: Constrained piperazine analogs show 40% lower potency, highlighting the importance of conformational freedom .
Table 2: Biological Activities of Structural Analogs
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